molecular formula C11H15Br B8726260 (1-Bromopentyl)benzene

(1-Bromopentyl)benzene

Cat. No.: B8726260
M. Wt: 227.14 g/mol
InChI Key: PJGISJYVNVSSBU-UHFFFAOYSA-N
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Description

(1-Bromopentyl)benzene is a brominated aromatic compound characterized by a pentyl chain terminated with a bromine atom attached to a benzene ring. This compound is primarily utilized in organic synthesis as an alkylating agent, leveraging the bromine atom's reactivity in nucleophilic substitution reactions.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-bromopentylbenzene

InChI

InChI=1S/C11H15Br/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3

InChI Key

PJGISJYVNVSSBU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

  • (1-Bromopentyl)benzene vs. 1-Bromopentane (n-Amyl Bromide) :

    • 1-Bromopentane (CAS 110-53-2, C₅H₁₁Br) is a linear alkyl bromide without an aromatic ring. It is simpler in structure and widely used as a laboratory chemical . Compared to this compound, it has a lower molecular weight (151.05 vs. ~227.14) and boiling point (129–130°C vs. estimated >200°C for the aromatic analog). The absence of a benzene ring reduces its applications in arylations or stereoselective reactions .
  • This compound vs. (1-Bromoethyl)benzene :

    • (1-Bromoethyl)benzene (C₈H₉Br, MW 185.06) features a shorter ethyl chain. This structural difference results in a lower boiling point (143–144°C) and density (1.179 g/cm³) compared to the longer pentyl chain in this compound . The shorter chain may reduce steric hindrance, affecting reaction rates in substitution reactions.
  • This compound vs. Bromopentamethylbenzene :

    • Bromopentamethylbenzene (CAS 5153-40-2, C₁₁H₁₅Br) has five methyl groups on the benzene ring, increasing molecular symmetry and stability. It exhibits a higher melting point (161–162°C) and boiling point (290°C) due to enhanced van der Waals interactions. Unlike this compound, its bromine is directly attached to the aromatic ring, limiting its utility in alkylation reactions but making it valuable in electrophilic substitutions .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Solubility Key Applications
This compound C₁₁H₁₅Br ~227.14 >200 (estimated) Not reported Insoluble in H₂O Organic synthesis
1-Bromopentane C₅H₁₁Br 151.05 129–130 - Insoluble Laboratory reagent
Bromopentamethylbenzene C₁₁H₁₅Br 227.14 290 161–162 Insoluble Specialty chemicals
(1-Bromoethyl)benzene C₈H₉Br 185.06 143–144 - - Synthetic intermediate

Research Findings and Trends

  • Steric and Electronic Effects :
    The pentyl chain in this compound provides steric bulk, which enhances enantioselectivity in catalytic reactions compared to smaller alkyl bromides . For example, its sulfonyl derivative achieves >85% ee in arylations, whereas ethyl or methyl analogs may require additional chiral auxiliaries.

  • Thermal Stability : Bromopentamethylbenzene's high melting point (161–162°C) and boiling point (290°C) suggest superior thermal stability compared to this compound, making it suitable for high-temperature applications .

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